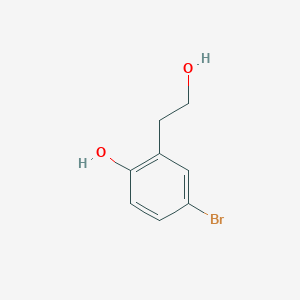

4-Bromo-2-(2-hydroxyethyl)phenol

Übersicht

Beschreibung

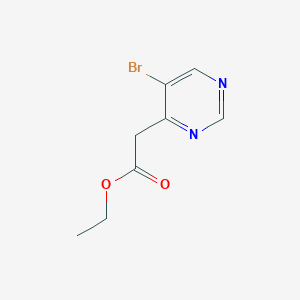

4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .

Molecular Structure Analysis

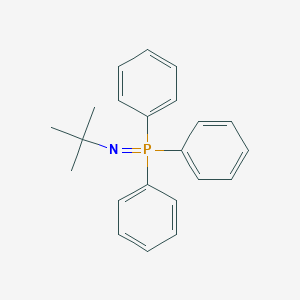

The InChI code for this compound is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of this compound are not detailed in the search results.Physical And Chemical Properties Analysis

This compound has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- Electrochemical and Magnetic Properties : Research on dicopper(II) complexes derived from unsymmetrical binucleating ligands, including variants of 4-Bromo-2-(2-hydroxyethyl)phenol, revealed unique spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).

- Thermotropic Dendrimers : The compound played a role in the synthesis of thermotropic dendrimers, highlighting its potential in creating advanced polymer materials (Percec, Chu, & Kawasumi, 1994).

- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol were synthesized, showcasing its utility in forming complex metal-organic structures (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Chemistry and Chemical Reactions

- Halogenation and Isomerization : Studies on bromination of phenols, including this compound, provided insights into chemical reactions like isomerization and disproportionation, which are fundamental in organic chemistry (Fischer & Henderson, 1983).

- Sulfonamide-derived Compounds : The role of this compound in the synthesis of sulfonamide-derived compounds and their transition metal complexes was explored, contributing to the development of new chemical compounds with potential applications in biology and medicine (Chohan & Shad, 2011).

Applications in Crystallography

- Crystal Structures : Research on the crystal structures of copper(II) and nickel(II) complexes involving this compound enhances our understanding of molecular configurations and intermolecular interactions (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).

Environmental and Water Treatment

- Oxidation in Water Treatment : The study of the oxidation of bromophenols, like this compound, during water treatment with potassium permanganate, is crucial for understanding the formation of potentially harmful by-products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-Bromo-2-(2-hydroxyethyl)phenol . Phenolic compounds can participate in various biochemical reactions, but the exact pathways influenced by this compound remain to be discovered.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity.

Eigenschaften

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)